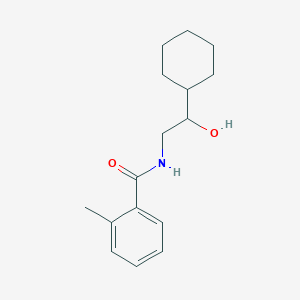
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide (HMPBTFBS) is a small molecule that has been extensively studied for its potential applications in various fields such as drug discovery, drug delivery, and biochemistry. It has been found to be a promising candidate for the development of novel drugs and drug delivery systems due to its unique properties. HMPBTFBS has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective activities. It has also been studied for its potential to be used as a drug carrier, as well as its ability to modulate the activity of various enzymes.
作用機序
The exact mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is still not fully understood. However, it is believed that the molecule is able to interact with various proteins and enzymes in order to modulate their activity. It is also believed that this compound is able to interact with various receptors, such as G-protein coupled receptors (GPCRs), which could be used to design new drugs with improved efficacy and safety profiles.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective anti-inflammatory agent, and has been shown to reduce inflammation in animal models of arthritis. It has also been shown to have anti-cancer activity, and has been found to inhibit the growth of various cancer cell lines in vitro. In addition, this compound has been found to have anti-infective activity, and has been shown to reduce the growth of various bacterial and fungal species in vitro.
実験室実験の利点と制限
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be synthesized in a variety of ways. In addition, it is relatively non-toxic and has a wide range of biological activities. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and therefore may not be suitable for certain types of experiments. In addition, its mechanism of action is not fully understood, and further research is needed to determine its exact mechanism of action.
将来の方向性
The potential applications of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide are vast, and further research is needed to fully understand its mechanism of action and potential applications. Future studies should focus on its ability to modulate the activity of various enzymes, as well as its potential to be used as a drug carrier. In addition, further studies should focus on its ability to interact with various receptors, such as GPCRs, which could be used to design new drugs with improved efficacy and safety profiles. Finally, further research should focus on its potential to be used as an anti-inflammatory, anti-cancer, and anti-infective agent.
合成法
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide can be synthesized in several ways, including direct synthesis from the starting materials, or by using a variety of reaction protocols. One of the most common methods for the synthesis of this compound is the reaction between 2-hydroxy-2-methyl-4-phenylbutyl chloride (HMPBC) and trifluoromethoxybenzene-1-sulfonyl chloride (TFBSCl). This reaction is carried out in the presence of a base, such as sodium or potassium hydroxide, at a temperature of 80-100°C. The reaction yields a mixture of this compound and other byproducts, which can be separated by column chromatography.
科学的研究の応用
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been studied extensively in the fields of drug discovery, drug delivery, and biochemistry. It has been found to be a promising candidate for the development of novel drugs and drug delivery systems due to its unique properties. In drug delivery, this compound has been used as a carrier to deliver drugs to targeted tissues. It has also been studied for its ability to modulate the activity of various enzymes, which could be used to design new drugs with improved efficacy and safety profiles. In biochemistry, this compound has been used to study the structure and function of various proteins and enzymes, as well as to investigate the mechanism of action of various drugs.
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-17(23,12-11-14-5-3-2-4-6-14)13-22-27(24,25)16-9-7-15(8-10-16)26-18(19,20)21/h2-10,22-23H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZIVGZVBWQEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)
![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)

![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)

![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495141.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495148.png)

![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)
